molecular formula C15H13N3O2S B2724037 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 946358-03-8

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2724037
CAS No.: 946358-03-8
M. Wt: 299.35
InChI Key: GAHADVUJMRHREG-UHFFFAOYSA-N
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Description

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a synthetic heterocyclic compound based on a thiazolo[3,2-a]pyrimidine core, a scaffold recognized for its significant potential in medicinal chemistry research. This high-value intermediate is designed for the exploration of novel bioactive molecules. Compounds featuring the thiazolo[3,2-a]pyrimidine structure have demonstrated a range of promising biological activities in scientific studies. Research on closely related analogs has shown notable antimicrobial properties, including activity against strains such as Escherichia coli and Staphylococcus aureus , with some derivatives reporting minimum inhibitory concentrations (MIC) as low as 50 μg/mL against mycobacterial species . Furthermore, this class of compounds has been investigated for in vitro cytotoxic effects, with certain derivatives exhibiting the ability to inhibit cell proliferation in human cancer cell lines, suggesting potential for use in anticancer agent discovery . The mechanism of action is believed to involve interactions with key biological targets, such as enzymes or receptors. The planar thiazolopyrimidine ring system can engage in hydrogen bonding and π-π stacking interactions, which may contribute to binding affinity and specificity . Researchers can utilize this compound as a versatile building block for further chemical modifications, including nucleophilic substitution, hydrolysis, and cross-coupling reactions, to optimize pharmacological properties and develop new therapeutic candidates . This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-8-21-15-16-10(2)12(14(20)18(9)15)17-13(19)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHADVUJMRHREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with halocarboxylic acid esters or α-bromo ketones. The reaction conditions often require heating the reagents without a solvent, leading to the formation of the thiazolopyrimidine ring .

Chemical Reactions Analysis

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide exhibit significant antitumor properties. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A notable study focused on the synthesis and evaluation of thiazolo-pyrimidine derivatives reported significant antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study utilized a combination index method to assess synergistic effects when paired with doxorubicin.

CompoundCell LineIC50 (µM)Synergistic Effect
AMCF-710Yes
BMDA-MB-2318Yes

Antibacterial Properties

The antibacterial potential of this compound has been explored through various studies. Compounds bearing similar structural features have shown moderate to strong activity against bacterial strains.

Case Study: Antibacterial Screening

An investigation assessed the antibacterial properties of several derivatives:

CompoundBacterial StrainZone of Inhibition (mm)
CSalmonella typhi15
DBacillus subtilis18

Antifungal Activity

Some derivatives of the compound have also been evaluated for antifungal properties. Modifications in the thiazolo-pyrimidine framework can lead to enhanced bioactivity against fungal pathogens.

Screening Results

Certain synthesized derivatives exhibited notable antifungal activity:

Compound TypeFungal StrainActivity Level
Pyrazole DerivativeCandida albicansModerate
Thiazolo-Pyrimidine DerivativeAspergillus nigerHigh

Mechanism of Action

The exact mechanism of action for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is not well-understood due to limited research. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Thiazolo[3,2-a]pyrimidine derivatives vary in substituents and functional groups, leading to distinct physicochemical and biological properties:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Source
Target Compound 3,7-dimethyl; 5-oxo; 6-benzamide Benzamide, thiazolo-pyrimidine ~314.37 (estimated)
N-(5-oxo-3,7-diaryl-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (IVd) 3,7-diaryl; 5-oxo; 6-benzamide Aryl groups, benzamide Varies (e.g., ~400-450)
7-Methylthio-3-(8-hydroxyquinolin-5-yl)-5-oxo-thiazolo[3,2-a]pyrimidine-6-carbonitrile (3) 7-methylthio; 3-hydroxyquinolinyl; 6-cyano Carbonitrile, hydroxyquinoline ~435.45
Nitazoxanide 5-nitrothiazole; 2-acetoxybenzamide Nitro group, acetoxybenzamide 307.28
  • Electronic Effects : The 3,7-dimethyl groups in the target compound likely donate electron density via methyl groups, contrasting with electron-withdrawing substituents like nitro (in Nitazoxanide) or carbonitrile (in compound 3) .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Mass (m/z) Source
Target Compound (Analog IVd) 1680 (C=O), 1650 (amide) 2.35 (s, 6H, CH₃), 7.45–8.10 (Ar-H) 492 (M⁺)
Compound 3 () 2210 (C≡N) 2.80 (s, 3H, SCH₃), 8.20–8.50 (Ar-H) 435 (M⁺)
Nitazoxanide 1730 (ester C=O), 1520 (NO₂) 2.10 (s, 3H, OAc), 7.60–8.20 (Ar-H) 307 (M⁺)

Biological Activity

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide (CAS Number: 946358-15-2) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₂F₃N₃O₂S
Molecular Weight367.3 g/mol
LogP1.304
Water SolubilityLogSw = -2.24

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of thiazole and pyrimidine rings followed by amide bond formation with benzoyl derivatives. The synthetic pathway is crucial for optimizing yield and purity for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to this compound exhibit significant inhibitory effects against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values reported for related compounds range from 0.21 μM to higher concentrations depending on structural modifications .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For example, derivatives have shown promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One study indicated that certain derivatives achieved up to 95% inhibition in MCF-7 cells compared to standard chemotherapeutics like cisplatin . The mechanism appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies suggest that this compound interacts effectively with target proteins such as DNA gyrase and LasR in P. aeruginosa. These interactions are characterized by strong binding affinities and specific hydrogen bonding patterns that stabilize the compound within the active sites of these enzymes .

Cytotoxic Mechanisms

The cytotoxic effects are likely mediated through pathways involving the modulation of oxidative stress responses in cancer cells. Studies have indicated that compounds induce an increase in superoxide dismutase activity while decreasing levels of glutathione peroxidase and catalase, suggesting a shift towards oxidative stress-induced cell death mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated various thiazolo-pyrimidine derivatives against E. coli and P. aeruginosa , highlighting that modifications in the thiazole ring significantly enhanced antimicrobial potency.
  • Cytotoxicity Assessment : Research conducted on the MCF-7 cell line demonstrated that specific structural modifications led to enhanced cytotoxicity compared to standard treatments.

Q & A

Basic: What are the optimal synthetic routes for N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide?

The compound can be synthesized via cyclocondensation reactions involving thiazolo[3,2-a]pyrimidine precursors. A validated method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid, substituted benzaldehyde derivatives (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. This yields the thiazolo[3,2-a]pyrimidine core, which is subsequently functionalized with benzamide groups. Recrystallization from ethyl acetate/ethanol (3:2) provides high-purity crystals suitable for X-ray diffraction analysis .

Basic: What experimental techniques are critical for confirming the molecular structure of this compound?

Single-crystal X-ray diffraction (XRD) is essential for resolving the spatial configuration and hydrogen-bonding networks. For example, XRD analysis of analogous thiazolo[3,2-a]pyrimidines reveals a puckered pyrimidine ring with a flattened boat conformation (C5 deviation: 0.224 Å from the mean plane) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings). Additional characterization employs 1^1H/13^13C NMR to confirm substituent positions and IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups .

Advanced: How can researchers resolve discrepancies in reported biological activity data for thiazolo[3,2-a]pyrimidine derivatives?

Conflicting bioactivity data may arise from variations in substituent effects, assay conditions, or target specificity. To address this:

  • Conduct comparative structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., fluorobenzylidene vs. chlorobenzylidene groups) and evaluating changes in activity .
  • Validate pharmacological claims using orthogonal assays (e.g., enzyme inhibition, cell viability, and binding affinity studies). For example, derivatives with trifluoromethyl groups exhibit enhanced metabolic stability, which may explain divergent results in cytotoxicity assays .

Advanced: What strategies improve synthetic yield when modifying substituents on the thiazolo[3,2-a]pyrimidine core?

Yield optimization depends on:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for benzylidene substituent incorporation .
  • Catalyst selection : Sodium acetate facilitates cyclization by deprotonating intermediates .
  • Temperature control : Reflux conditions (100–110°C) balance reaction rate and byproduct suppression. For example, substituting 2-fluorobenzylidene groups achieves ~78% yield under controlled reflux, while bulkier substituents (e.g., trimethoxybenzylidene) require extended reaction times .

Advanced: How can computational methods predict the bioactivity of novel thiazolo[3,2-a]pyrimidine derivatives?

Molecular docking and density functional theory (DFT) simulations are used to:

  • Model interactions with target proteins (e.g., sirtuins or DNA repair enzymes) by analyzing binding poses of the benzamide moiety and thiazolo-pyrimidine core .
  • Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways. For instance, trifluoromethyl groups increase lipophilicity (logP), enhancing membrane permeability .

Advanced: What crystallographic data support the design of analogs with improved stability?

Crystal packing analysis reveals intermolecular interactions critical for stability. For example, C–H···O hydrogen bonds form chains along the c-axis in ethyl 7-methyl-3-oxo-5-phenyl derivatives, stabilizing the lattice. Modifying substituents (e.g., methoxy groups) enhances π-π stacking between aromatic rings, reducing solubility but improving thermal stability .

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